

Application Notes and Protocols for BAY1125976 In Vitro Cell Culture

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Compound of Interest		
Compound Name:	BAY1125976	
Cat. No.:	B605920	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY1125976 is a potent and selective, orally bioavailable, allosteric inhibitor of AKT1 and AKT2, two key serine/threonine kinases in the PI3K/AKT/mTOR signaling pathway.[1][2][3] Dysregulation of this pathway is a frequent event in many human cancers, contributing to tumor cell proliferation, survival, and migration.[2][3] BAY1125976 binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of AKT1 and AKT2, thereby inhibiting their activity.[3][4] This inhibition has been shown to be effective in suppressing the proliferation of various cancer cell lines, particularly those with activating mutations in the PI3K/AKT pathway, such as PIK3CA mutations or PTEN loss.[1] These application notes provide detailed protocols for the in vitro use of BAY1125976 in cancer cell lines.

Mechanism of Action

BAY1125976 is an allosteric inhibitor that selectively targets the inactive conformation of AKT1 and AKT2.[3] This binding prevents the phosphorylation of AKT at Threonine 308 (T308) by PDK1, a critical step for AKT activation.[3] Consequently, the downstream signaling cascade is inhibited, leading to reduced phosphorylation of key effector proteins such as PRAS40 and 4E-BP1, ultimately resulting in decreased cell proliferation and induction of apoptosis in cancer cells with a dependency on the PI3K/AKT pathway.[1][5][6]



Data Presentation

Table 1: In Vitro Inhibitory Activity of BAY1125976



Target	Assay Type	IC50 (nM)	Cell Line	Notes
AKT1	Enzymatic Assay (10 μM ATP)	5.2	-	Potent inhibition of AKT1 kinase activity.[4][5]
AKT1	Enzymatic Assay (2 mM ATP)	44	-	Activity is dependent on ATP concentration.[4]
AKT2	Enzymatic Assay (10 μM ATP)	18	-	Potent inhibition of AKT2 kinase activity.[4][5]
AKT2	Enzymatic Assay (2 mM ATP)	36	-	Activity is dependent on ATP concentration.[4] [5]
AKT3	Enzymatic Assay (10 μΜ ΑΤΡ)	427	-	Significantly less potent against AKT3, demonstrating selectivity for AKT1/2.[4][5]
pAKT1 (S473)	Cellular Assay	35	KU-19-19 (Bladder Cancer)	Inhibition of AKT1 phosphorylation in cells.[5]
p4E-BP1 (T70)	Cellular Assay	100	KU-19-19 (Bladder Cancer)	Inhibition of a downstream effector of AKT.
pAKT1 (S473)	Cellular Assay	0.8	LAPC-4 (Prostate	Potent inhibition of AKT1



			Cancer)	phosphorylation in a prostate cancer cell line. [5]
pAKT1 (T308)	Cellular Assay	5.6	LAPC-4 (Prostate Cancer)	Inhibition of PDK1-mediated AKT phosphorylation. [5]
p4E-BP1 (T70)	Cellular Assay	35	LAPC-4 (Prostate Cancer)	Inhibition of downstream mTORC1 signaling.[5]
pPRAS40 (T246)	Cellular Assay	~141	LAPC-4 (Prostate Cancer)	Inhibition of a direct AKT substrate.[5]

Table 2: Anti-proliferative Activity of **BAY1125976** in Various Cancer Cell Lines



Cell Line	Cancer Type	IC50 (μM)
BT-474	Breast Cancer	Submicromolar[5]
T47D	Breast Cancer	Submicromolar[5]
MCF7	Breast Cancer	Submicromolar[5]
ZR-75-1	Breast Cancer	Submicromolar[5]
EVSA-T	Breast Cancer	Submicromolar[5]
MDA-MB-453	Breast Cancer	Submicromolar[5]
KPL-4	Breast Cancer	Submicromolar[5]
BT20	Breast Cancer	Submicromolar[5]
LNCaP	Prostate Cancer	Submicromolar[5]
LAPC-4	Prostate Cancer	Submicromolar[5]

Experimental Protocols

- 1. Preparation of **BAY1125976** Stock Solution
- Reagent: BAY1125976 powder
- Solvent: Dimethyl sulfoxide (DMSO), cell culture grade
- Procedure:
 - Prepare a 10 mM stock solution of BAY1125976 in DMSO. For example, for a compound with a molecular weight of 383.45 g/mol, dissolve 3.83 mg in 1 mL of DMSO.
 - Ensure the powder is completely dissolved by vortexing.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store the stock solution at -20°C.
- 2. Cell Culture Protocol (Example: MCF-7 Breast Cancer Cells)



Materials:

- MCF-7 cells (ATCC HTB-22)
- Growth Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified
 Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL
 human recombinant insulin, and 1% penicillin-streptomycin.
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA solution (0.25%)
- Cell culture flasks, plates, and other sterile consumables.

Procedure:

- Thawing Cells:
 - Rapidly thaw the cryopreserved vial of MCF-7 cells in a 37°C water bath.
 - Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed growth medium.
 - Centrifuge at 200 x g for 5 minutes.
 - Discard the supernatant and resuspend the cell pellet in fresh growth medium.
 - Plate the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

Subculturing:

- When cells reach 80-90% confluency, aspirate the growth medium.
- Wash the cell monolayer once with sterile PBS.
- Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells detach.



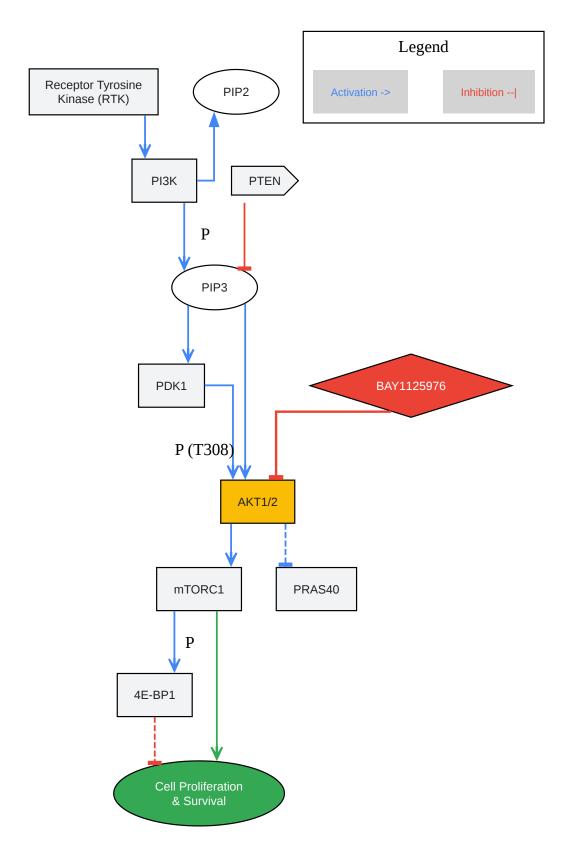
- Neutralize the trypsin by adding 7-8 mL of growth medium.
- Gently pipette the cell suspension up and down to create a single-cell suspension.
- Perform a cell count and seed new flasks or plates at the desired density (e.g., 1:3 to 1:6 split ratio).
- Change the growth medium every 2-3 days.
- 3. Cell Proliferation Assay (e.g., using CellTiter-Glo®)
- Procedure:
 - Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 μL of growth medium. Allow cells to attach overnight.
 - Prepare serial dilutions of BAY1125976 in growth medium from the 10 mM DMSO stock.
 Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and low (e.g., ≤ 0.1%).
 - Remove the medium from the wells and add 100 μL of the medium containing the different concentrations of BAY1125976 or vehicle control (DMSO).
 - Incubate the plate for 72 hours at 37°C and 5% CO2.
 - After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.
 - Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
 - Measure the luminescence using a plate reader.
 - Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of BAY1125976 and fitting the data to a dose-response curve.
- 4. Western Blot Analysis of AKT Pathway Inhibition
- Procedure:



- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat the cells with various concentrations of BAY1125976 (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, or 24 hours).
- After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein (e.g., 20-30 μg) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1%
 Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-AKT (S473 and T308), total AKT, phospho-PRAS40 (T246), total PRAS40, phospho-4E-BP1 (T37/46), total 4E-BP1, and a loading control (e.g., ß-actin or GAPDH) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify the band intensities to determine the extent of pathway inhibition.

Mandatory Visualizations

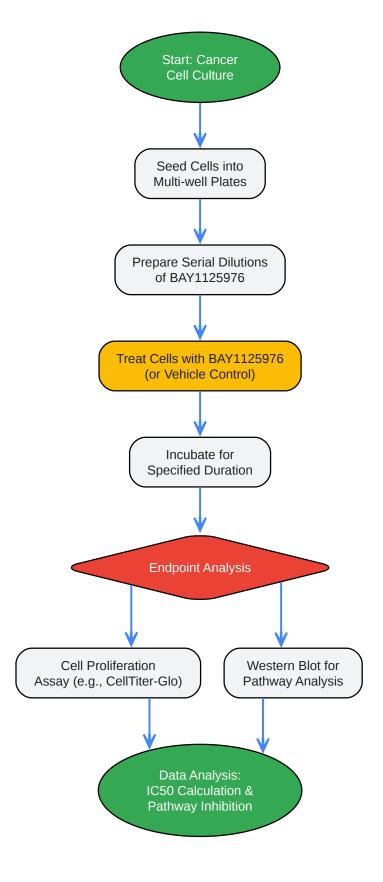




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Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of **BAY1125976** on AKT1/2.





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